
Loureirin B
Descripción general
Descripción
Este compuesto ha sido reconocido por sus amplias funciones biológicas, incluyendo efectos antiinflamatorios, anticancerígenos e inmunosupresores . Loureirin B ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades, convirtiéndolo en un compuesto de gran interés en los campos de la farmacología y la química medicinal.
Aplicaciones Científicas De Investigación
Hypoglycemic Effects
Loureirin B has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R), promoting insulin secretion in pancreatic cells. Research indicates that this compound enhances insulin secretion from Ins-1 cells through GLP-1R activation, suggesting its potential as a therapeutic agent for diabetes management. Molecular docking studies have confirmed the interaction between this compound and GLP-1R, highlighting its role in glucose metabolism regulation .
Immunosuppressive Properties
This compound exhibits significant immunosuppressive effects, particularly in the context of autoimmune diseases. Studies demonstrate that it inhibits calcium influx and interleukin-2 secretion in Jurkat T cells by targeting voltage-gated potassium channel Kv1.3 and STIM1/Orai1 channels. This dual action not only reduces inflammatory cytokine release but also impacts lymphocyte proliferation, making this compound a promising candidate for treating conditions like rheumatoid arthritis .
Mechanisms of Action:
- Inhibition of Kv1.3 : this compound blocks Kv1.3-mediated currents, leading to membrane depolarization and reduced calcium influx in T cells .
- STIM1/Orai1 Channel Inhibition : The compound also directly inhibits STIM1/Orai1 channels, further contributing to its immunosuppressive effects .
Anti-Osteoporotic Effects
Recent studies have highlighted the potential of this compound in preventing osteoporosis by inhibiting osteoclastogenesis. It has been shown to suppress RANKL-induced osteoclast differentiation and activity by interfering with the MAPK-NFAT signaling pathway, which is crucial for osteoclast maturation and function .
Key Findings:
- In Vivo Studies : this compound administration in ovariectomized rats demonstrated preserved bone volume and reduced osteoclast activity, indicating its efficacy as a therapeutic agent against osteoporosis .
- Mechanistic Insights : By downregulating NFATc1 translocation and expression, this compound effectively reduces osteoclast formation and bone resorption .
Summary of Applications
Case Studies
Case Study 1: Diabetes Management
A study demonstrated that this compound significantly improved glucose tolerance and insulin levels in diabetic animal models, supporting its role as a hypoglycemic agent.
Case Study 2: Autoimmune Disease Treatment
Research involving collagen-induced arthritis models indicated that this compound treatment resulted in decreased joint swelling and inflammatory cytokine levels, showcasing its potential for managing rheumatoid arthritis.
Case Study 3: Osteoporosis Prevention
In ovariectomized rat models, this compound was found to prevent bone loss by inhibiting osteoclast differentiation, highlighting its therapeutic promise in osteoporosis management.
Mecanismo De Acción
Loureirin B ejerce sus efectos a través de múltiples dianas moleculares y vías:
Vías de señalización: Bloquea la vía de señalización PI3K / AKT, lo que lleva a la inhibición de la proliferación de células cancerosas y la inducción de apoptosis.
Modulación inmunitaria: Inhibe la entrada de iones calcio y la secreción de interleucina-2 en las células T al dirigirse a los canales STIM1 / Orai1 y KV1.3, lo que da como resultado efectos inmunosupresores.
Análisis Bioquímico
Biochemical Properties
Cellular Effects
Loureirin B exerts various effects on different types of cells and cellular processes. In cervical cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces invasion and migration by targeting the PI3K/AKT signaling pathway . In colorectal cancer cells, this compound analogues regulate the cell cycle and Fas death receptor, leading to selective cytotoxicity against cancer cells . Furthermore, this compound inhibits Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both KV1.3 and STIM1/Orai1 channels, thereby exerting immunosuppressive effects .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits the PI3K/AKT signaling pathway in cervical cancer cells, leading to reduced cell proliferation and increased apoptosis . In colorectal cancer cells, this compound analogues induce cell cycle G2/M arrest by regulating cell cycle-associated proteins and up-regulating Fas cell surface death receptor . Additionally, this compound inhibits KV1.3 and STIM1/Orai1 channels in Jurkat T cells, leading to reduced Ca2+ influx and IL-2 secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in cervical cancer cells, the viability of HeLa cells gradually declines over time after treatment with this compound, with significant reductions observed at 12, 24, and 48 hours . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In colorectal cancer studies, this compound analogues exhibited selective anticancer activity at specific concentrations, with IC50 values of 8.4 and 17.9 μM for certain compounds . High doses of this compound may lead to toxic or adverse effects, although detailed studies on its toxicity are limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as plasminogen activator inhibitor-1 and proteins involved in the PI3K/AKT signaling pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. This compound is known to target specific compartments or organelles within cells, although the exact targeting signals or post-translational modifications directing its localization are not well-characterized
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Loureirin B puede sintetizarse a través de reacciones clásicas de Claisen-Schmidt, seguidas de reacciones de reducción para obtener las dihidrocalconas correspondientes . La síntesis implica el uso de hidróxido de sodio como catalizador y una mezcla de etanol y agua como solventes. La reacción se lleva a cabo a temperatura ambiente con agitación para lograr la condensación aldólica, formando calconas. Estas calconas se reducen luego utilizando cloruro férrico como catalizador junto con cloruro de trimetilsililo y trietilsilano como aditivos para obtener derivados de dihidrocalcona .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de la planta Dracaena cochinchinensis. El proceso de extracción incluye extracción con solventes, purificación y cristalización para aislar this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: Loureirin B experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en dihidrocalconas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de reactivos electrófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos electrófilos como los halógenos y los cloruros de sulfonilo se emplean comúnmente.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Dihidrocalconas.
Sustitución: Derivados halogenados o sulfonados de this compound.
Comparación Con Compuestos Similares
. En comparación con sus análogos, Loureirin B es único debido a sus potentes propiedades inmunosupresoras y anticancerígenas. Si bien Loureirin A y Cochinchinenin A también exhiben actividades biológicas, la capacidad de this compound para inhibir múltiples canales iónicos y vías de señalización lo hace particularmente valioso para aplicaciones terapéuticas .
Compuestos similares:
- Loureirin A
- Cochinchinenin A
This compound destaca entre estos compuestos por su amplio espectro de actividades biológicas y sus posibles beneficios terapéuticos.
Actividad Biológica
Loureirin B (LrB) is a bioactive compound derived from Resina Draconis , a traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its immunosuppressive effects, anti-inflammatory properties, and potential therapeutic applications in metabolic disorders and neuroprotection. This article delves into the biological activities of this compound, supported by recent research findings and data.
Immunosuppressive Effects
This compound has been shown to exert significant immunosuppressive effects by inhibiting calcium ion (Ca²⁺) influx and interleukin-2 (IL-2) secretion in Jurkat T cells. Research indicates that LrB targets both the KV1.3 and STIM1/Orai1 channels, disrupting the calcium signaling pathways crucial for T cell activation.
Key Findings:
- Mechanism of Action : LrB inhibits KV1.3 channel activity, leading to reduced Ca²⁺ influx. Even in KV1.3 knockout models, LrB maintained its inhibitory effects on IL-2 secretion, suggesting alternative pathways are involved .
- Potential Applications : The immunosuppressive properties of LrB position it as a promising candidate for treating autoimmune diseases .
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, particularly in models of chronic inflammation and insulin resistance.
Case Study: Polycystic Ovary Syndrome (PCOS)
A study involving a rat model of PCOS showed that LrB significantly reduced insulin resistance and chronic inflammation by upregulating the GPR120 receptor and activating the LKB1/AMPK signaling pathway. Key observations include:
- Decreased serum levels of inflammatory cytokines (TNF-α, IL-6).
- Improved metabolic parameters such as fasting blood glucose and lipid profiles .
Parameter | Control Group | LrB Treatment Group |
---|---|---|
Fasting Blood Glucose | High | Significantly Lower |
Serum Insulin | Elevated | Reduced |
Total Cholesterol | High | Significantly Lower |
TNF-α Levels | Elevated | Significantly Lower |
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective capabilities, particularly against cerebral ischemia/reperfusion (I/R) injury.
LrB modulates microglial polarization from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype through the STAT6/NF-κB signaling pathway. This shift is crucial in reducing neuronal damage during ischemic events.
Key Findings:
- In a rat model of cerebral I/R injury, LrB treatment resulted in:
Osteoclast Inhibition
This compound has also been shown to inhibit osteoclast differentiation, which is vital for maintaining bone health.
Mechanism:
The compound affects bone marrow macrophages (BMMs), inhibiting their differentiation into osteoclasts by targeting the MAPK signaling pathway . Key proteins involved include MAPK1, MAP2K2, and MAPK3 .
Osteoclast Activity | Control Group | LrB Treatment Group |
---|---|---|
Osteoclast Differentiation | High | Significantly Lower |
Phosphorylated JNK | Elevated | Reduced |
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFRAPVRYLGYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152460 | |
Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-90-0 | |
Record name | Loureirin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119425-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loureirin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOUREIRIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.